3-(Triisopropylammonium)propyl Methanethiosulfonate Bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triisopropylammonium)propyl Methanethiosulfonate Bromide typically involves the reaction of 3-(Triisopropylammonium)propylamine with methanethiosulfonate in the presence of a bromide source. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Triisopropylammonium)propyl Methanethiosulfonate Bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Triisopropylammonium)propyl Methanethiosulfonate Bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical studies to modify proteins and other biomolecules.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Triisopropylammonium)propyl Methanethiosulfonate Bromide involves its ability to form covalent bonds with nucleophilic sites on target molecules. This interaction can modify the structure and function of proteins and other biomolecules, leading to various biological effects. The compound’s molecular targets and pathways include thiol groups on proteins and enzymes, which can be modified through thiol-disulfide exchange reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Triisopropylammonium)propyl Methanethiosulfonate Bromide include:
- 3-(Triisopropylammonium)propyl Methanethiosulfonate Chloride
- 3-(Triisopropylammonium)propyl Methanethiosulfonate Iodide
- 3-(Triisopropylammonium)propyl Methanethiosulfonate Fluoride
Uniqueness
What sets this compound apart from its similar compounds is its specific bromide ion, which can influence its reactivity and interactions with other molecules. This unique feature makes it particularly useful in certain synthetic and research applications where the bromide ion’s properties are advantageous .
Properties
Molecular Formula |
C13H30BrNO2S2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-methylsulfonylsulfanylpropyl-tri(propan-2-yl)azanium;bromide |
InChI |
InChI=1S/C13H30NO2S2.BrH/c1-11(2)14(12(3)4,13(5)6)9-8-10-17-18(7,15)16;/h11-13H,8-10H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
SQSBYYUHOYMMDT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[N+](CCCSS(=O)(=O)C)(C(C)C)C(C)C.[Br-] |
Origin of Product |
United States |
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